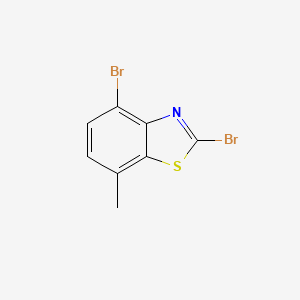

2,4-Dibromo-7-methyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromo-7-methyl-1,3-benzothiazole is a chemical compound with the CAS Number: 1427420-57-2 . It has a molecular weight of 307.01 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzothiazoles are known to participate in various chemical reactions. For instance, they can be used as building blocks or monomers for the synthesis of light-emitting diodes and conducting polymers for organic electronics .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 307.01 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Antitumor Activities and Mechanism of Action

Benzothiazoles, particularly those substituted at the 4-aminophenyl position, have been identified as potent and selective antitumor agents. Their mechanism of action is thought to involve selective uptake by sensitive cells, followed by induction of cytochrome P450 1A1, leading to the formation of reactive intermediates and extensive DNA adducts, resulting in cell death (Bradshaw & Westwell, 2004).

Prodrug Development for Enhanced Delivery

Prodrug strategies, such as amino acid conjugation, have been employed to overcome the limitations posed by the lipophilicity of antitumor benzothiazoles. Water-soluble, chemically stable prodrugs that can revert to their parent amine in vivo have shown promise in preclinical evaluations, demonstrating manageable toxic side effects and potent antitumor efficacy (Bradshaw et al., 2002).

Pharmacological Properties and Clinical Potential

The pharmacological development of benzothiazoles has involved the synthesis of fluorinated analogs to prevent metabolic inactivation and the design of water-soluble prodrugs for parenteral administration. Such modifications aim to improve the antitumor specificity and broaden the spectrum of activity against various cancer cell lines, supporting the potential of these compounds for clinical evaluation (Bradshaw & Westwell, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,4-Dibromo-7-methyl-1,3-benzothiazole are Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of the bacterial cell wall . The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Like other benzothiazole derivatives, it’s expected to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation . This leads to the effective treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific strain of Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

2,4-dibromo-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUZTWXIWFBQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)

![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)

![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)

![2-[[3-(3-Ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2993263.png)